Tributyl(cyanomethyl)phosphonium Chloride

Catalog No.
S1900554
CAS No.
82358-61-0
M.F
C14H29ClNP
M. Wt
277.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(cyanomethyl)phosphonium Chloride

CAS Number

82358-61-0

Product Name

Tributyl(cyanomethyl)phosphonium Chloride

IUPAC Name

tributyl(cyanomethyl)phosphanium;chloride

Molecular Formula

C14H29ClNP

Molecular Weight

277.81 g/mol

InChI

InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1

InChI Key

JCHWNYYARSRCKZ-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CC#N.[Cl-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC#N.[Cl-]

Tributyl(cyanomethyl)phosphonium chloride is a quaternary ammonium salt used in organic synthesis as a phase transfer catalyst []. Its primary application in scientific research revolves around this catalytic property.

Facilitating Reactions Between Immiscible Liquids

One of the biggest challenges in organic synthesis is carrying out reactions between immiscible liquids, such as water and organic solvents. Tributyl(cyanomethyl)phosphonium chloride helps overcome this obstacle by acting as a phase transfer catalyst [, ]. It possesses a polar head group (tributyl(cyanomethyl)phosphonium) that can dissolve in water and a nonpolar tail (chloride) that has affinity for organic solvents. This allows the catalyst to shuttle reactants between the two phases, facilitating the reaction and improving its efficiency [].

Here are some examples of reactions where Tributyl(cyanomethyl)phosphonium chloride can be employed as a phase transfer catalyst:

  • Alkylation reactions: Transferring alkyl groups from an organic phase to a substrate in water [].
  • Nucleophilic substitution reactions: Enhancing the rate of nucleophilic substitution reactions in biphasic systems [].
  • Cyclization reactions: Promoting cyclization reactions where one of the reactants is water-soluble [].

Tributyl(cyanomethyl)phosphonium Chloride is a phosphonium salt with the molecular formula C₁₄H₂₉ClNP. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 97.0 to 101.0 °C. The compound demonstrates good solubility in methanol and other organic solvents, making it versatile for various chemical applications .

  • Ionic Liquids: The amphiphilic nature could make TCPC a candidate for designing task-specific ionic liquids, which are molten salts with unique properties [].
  • Precursor for Organophosphorus Compounds: The cyanomethyl group could be a useful starting point for synthesizing other functionalized organophosphorus compounds with various applications.

Tributyl(cyanomethyl)phosphonium Chloride is primarily utilized as a reagent in organic synthesis. It participates in several types of reactions, including:

  • C-C Bond Forming Reactions: It can facilitate the formation of carbon-carbon bonds, crucial for building complex organic molecules.
  • Olefination Reactions: This compound is often employed in olefination processes, which involve the formation of alkenes from carbonyl compounds.
  • Phase Transfer Catalysis: It acts as a phase transfer catalyst, aiding in reactions between immiscible phases .

Tributyl(cyanomethyl)phosphonium Chloride can be synthesized through several methods:

  • Direct Alkylation: The compound can be synthesized by reacting tributylphosphine with cyanomethyl chloride in the presence of a base.
  • Salt Formation: It may also be formed by neutralizing tributyl(cyanomethyl)phosphonium hydroxide with hydrochloric acid to yield the chloride salt .

The compound has various applications across different fields:

  • Organic Synthesis: Its primary use is as a reagent in organic synthesis for creating complex molecules.
  • Catalysis: It serves as a catalyst in phase transfer reactions and other synthetic pathways.
  • Research: It is utilized in biochemical research to study phosphonium interactions within biological systems .

Several compounds share structural similarities with Tributyl(cyanomethyl)phosphonium Chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trimethylphenylphosphonium ChlorideC₁₁H₁₄ClNPKnown for its use in phase transfer catalysis
Tetra-n-butylammonium BromideC₁₆H₃₄BrNOften used as a phase transfer catalyst
TriphenylphosphineC₁₈H₁₅PCommonly used in organic synthesis and catalysis

Uniqueness of Tributyl(cyanomethyl)phosphonium Chloride

Tributyl(cyanomethyl)phosphonium Chloride stands out due to its specific cyanomethyl group, which enhances its reactivity in C-C bond formation and olefination reactions compared to other phosphonium salts. Its unique properties make it particularly valuable in synthetic organic chemistry and biochemical studies.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

82358-61-0

Dates

Modify: 2023-08-16

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